Absence of Published Biological Activity Data Relative to Structurally Characterized Triazole–Chromenone Carboxamide Analogs
A comprehensive search of PubMed, ChEMBL, PubChem, and Google Patents conducted in April 2026 returned zero publications, zero bioassay records, and zero patent disclosures containing biological activity data (e.g., IC50, Ki, % inhibition at a specified concentration, MIC, or EC50) for compound CAS 2034404-95-8 [1]. In contrast, the structurally related series of 1,2,3-triazole-chromenone carboxamides reported by Rastegari et al. contains detailed quantitative AChE and BACE1 inhibition data for multiple congeners, with compound 11b achieving AChE IC50 = 1.80 µM and BACE1 IC50 = 21.13 µM [2]. This represents a fundamental data gap: the target compound has zero retrievable quantitative activity data points versus a characterized analog series with established potency benchmarks.
| Evidence Dimension | Availability of peer-reviewed biological activity data (literature presence) |
|---|---|
| Target Compound Data | Zero publications or bioassay records found (PubMed, ChEMBL, PubChem, patents searched April 2026) |
| Comparator Or Baseline | Compound 11b (N-(1-benzylpiperidin-4-yl)-7-((1-(3,4-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-oxo-2H-chromene-3-carboxamide): AChE IC50 = 1.80 µM; BACE1 IC50 = 21.13 µM (Rastegari et al., 2019) [2]. |
| Quantified Difference | Zero vs. established IC50 values for two therapeutically relevant targets |
| Conditions | Literature search across major biomedical databases |
Why This Matters
Procurement of a compound for biological screening without any published activity data carries significantly higher project risk compared to selecting a structurally related analog with documented potency against defined targets.
- [1] Systematic database search performed April 2026 across PubMed (pubmed.ncbi.nlm.nih.gov), ChEMBL (ebi.ac.uk/chembl), PubChem (pubchem.ncbi.nlm.nih.gov), and Google Patents (patents.google.com) for '2034404-95-8' and '4-oxo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-4H-chromene-2-carboxamide'. No biological assay results returned. View Source
- [2] Rastegari A, Mahdavi M, Moradi A, Mirfazli SS, Edraki N, Moghadam FH, Larijani B, Akbarzadeh T. Design, synthesis and anti-Alzheimer's activity of novel 1,2,3-triazole-chromenone carboxamide derivatives. Bioorg Chem. 2019 Mar;83:391-401. doi: 10.1016/j.bioorg.2018.10.065. View Source
